2-Bromo-3-iodophenylboronic acid
Overview
Description
2-Bromo-3-iodophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrIO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and iodine atoms at the 2 and 3 positions, respectively. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its unique reactivity and functional group compatibility .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-iodophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, the this compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is mild, functional group tolerant, and results in a new compound with properties tailored for specific applications .
Biochemical Analysis
Biochemical Properties
(2-Bromo-3-iodophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst. The compound interacts with palladium complexes, facilitating the transmetalation step, where the boron atom transfers its organic group to the palladium center. This interaction is essential for the formation of the desired carbon-carbon bond .
Cellular Effects
The effects of (2-Bromo-3-iodophenyl)boronic acid on various types of cells and cellular processes are not well-documented. Boronic acids, in general, are known to interact with cellular components such as enzymes and proteins. These interactions can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue .
Molecular Mechanism
The molecular mechanism of (2-Bromo-3-iodophenyl)boronic acid primarily involves its role in the Suzuki–Miyaura coupling reaction. The compound undergoes transmetalation with a palladium complex, transferring its organic group to the palladium center. This step is followed by reductive elimination, where the palladium complex forms the desired carbon-carbon bond and regenerates the palladium catalyst. The boronic acid group of (2-Bromo-3-iodophenyl)boronic acid is crucial for its interaction with the palladium complex, facilitating the transmetalation step .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of (2-Bromo-3-iodophenyl)boronic acid can influence its effectiveness in biochemical reactions. The compound is generally stable when stored at low temperatures (2-8°C), but it may degrade over time if exposed to higher temperatures or moisture. Long-term effects on cellular function have not been extensively studied, but the stability of the compound is crucial for its consistent performance in laboratory experiments .
Dosage Effects in Animal Models
The effects of (2-Bromo-3-iodophenyl)boronic acid at different dosages in animal models have not been well-documentedIt is essential to determine the appropriate dosage to avoid toxicity while achieving the desired biochemical effects .
Transport and Distribution
The transport and distribution of (2-Bromo-3-iodophenyl)boronic acid within cells and tissues are not well-documented. Boronic acids can interact with transporters and binding proteins, influencing their localization and accumulation within cells. Understanding these interactions is crucial for determining the compound’s bioavailability and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of (2-Bromo-3-iodophenyl)boronic acid has not been extensively studied. Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the sequential bromination and iodination of phenylboronic acid. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-iodophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Base: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Bromo-3-iodophenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It can be employed in the development of boron-containing compounds for biological studies and drug discovery.
Medicine: The compound is explored for its potential use in the synthesis of boron-containing drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
3-Iodophenylboronic acid: Similar in structure but lacks the bromine atom.
2-Bromophenylboronic acid: Similar in structure but lacks the iodine atom.
2-Bromo-3-fluorophenylboronic acid: Contains a fluorine atom instead of iodine.
Uniqueness: 2-Bromo-3-iodophenylboronic acid is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in various chemical reactions. This dual halogenation allows for versatile functionalization and cross-coupling possibilities, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(2-bromo-3-iodophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJHIDMBOYUKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)I)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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